molecular formula C11H12ClF3O B8001462 3-n-Butoxy-4-chlorobenzotrifluoride

3-n-Butoxy-4-chlorobenzotrifluoride

Cat. No.: B8001462
M. Wt: 252.66 g/mol
InChI Key: IXJBZOUVTMNWAY-UHFFFAOYSA-N
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Description

3-n-Butoxy-4-chlorobenzotrifluoride: is an organic compound with the molecular formula C11H12ClF3O. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a butoxy group at the third position and a chlorine atom at the fourth position. This compound is known for its applications in various chemical industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-n-Butoxy-4-chlorobenzotrifluoride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzotrifluoride.

    Butoxylation Reaction: The 4-chlorobenzotrifluoride undergoes a nucleophilic substitution reaction with n-butyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the butoxy group.

Industrial Production Methods:

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Efficient Mixing: Ensuring efficient mixing and heat transfer to maintain the desired reaction temperature.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

3-n-Butoxy-4-chlorobenzotrifluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The butoxy group can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzotrifluorides can be formed.

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Compounds with reduced trifluoromethyl groups.

Scientific Research Applications

Chemistry:

3-n-Butoxy-4-chlorobenzotrifluoride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine:

In biological research, this compound can be used to study the effects of trifluoromethylated aromatic compounds on biological systems. It may also be explored for its potential pharmacological properties.

Industry:

In the industrial sector, this compound is used in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the development of new materials and products.

Mechanism of Action

The mechanism of action of 3-n-Butoxy-4-chlorobenzotrifluoride depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. The molecular targets and pathways involved are specific to the type of reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

    4-Chlorobenzotrifluoride: Similar structure but lacks the butoxy group.

    3-n-Butoxybenzotrifluoride: Similar structure but lacks the chlorine atom.

    3-Chlorobenzotrifluoride: Similar structure but lacks the butoxy group.

Uniqueness:

3-n-Butoxy-4-chlorobenzotrifluoride is unique due to the presence of both the butoxy group and the chlorine atom on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and industry.

Properties

IUPAC Name

2-butoxy-1-chloro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3O/c1-2-3-6-16-10-7-8(11(13,14)15)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJBZOUVTMNWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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